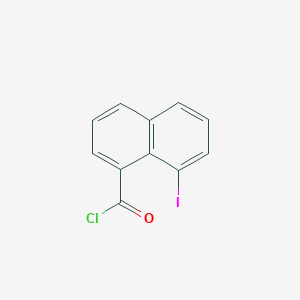
8-Iodonaphthalene-1-carbonyl chloride
Vue d'ensemble
Description
8-Iodonaphthalene-1-carbonyl chloride is an organic compound with the molecular formula C₁₁H₆ClIO. It is a derivative of naphthalene, where an iodine atom is attached to the eighth position and a carbonyl chloride group is attached to the first position. This compound is primarily used in organic synthesis and research due to its unique reactivity and functional groups.
Applications De Recherche Scientifique
1. Regioselective Synthesis and Substitution Patterns
- Iodonium ions, o-alkynyl-substituted carbonyl compounds, and alkynes can react to yield 1-iodonaphthalene derivatives with unique substitution patterns. This metal-free process occurs at room temperature and offers regioselective production of the desired derivatives. This approach also extends to the formation of related naphthyl ketone derivatives when alkenes are used instead of acetylenes (Barluenga et al., 2003).
2. Use in Iodobenzannulation and Heterocyclization
- A novel iodobenzannulation of yne-allenones mediated by I2 has been developed, leading to the formation of 4-iodonaphthalen-1-ols. These compounds have shown promise as reliable coupling reagents, offering a pathway to unexpected 1,2-carbonyls and 3-(quinoxalin-2-yl)naphthalen-1-ols through various palladium-catalyzed reactions (Li et al., 2018).
3. Synthesis of High Specific Activity Compounds
- The synthesis of [14C-carboxyl] 1,8-naphthalic anhydride from 8-bromo-1-iodonaphthalene has been reported. This method, involving carbonation of the corresponding Grignard reagent, results in a high specific activity compound, useful in various research applications (Tanaka et al., 1984).
4. Polarographic Behavior Analysis
- The polarographic behavior of 2-iodonaphthalene in different solvents has been studied, providing insights into the electrochemical properties of organic iodocompounds. Such studies are crucial for understanding the redox behavior and potential applications of these compounds in various chemical reactions (Ramanathan & Subrahmanya, 1958).
5. Triplet Lifetimes and Photophysics
- Research into the triplet lifetimes of iodonaphthalene and iodobiphenyl, particularly in relation to temperature changes, has been conducted. This study contributes to a better understanding of the photophysics of these compounds, which can be useful in photodynamic therapy and other light-induced chemical processes (Grieser & Thomas, 1980).
6. Domino Synthesis Processes
- A CuO/I2-mediated domino process has been established for the synthesis of 2-aroyl-3-hydroxy-4-iodonaphthalenes. This innovative strategy involves multiple steps like methyl iodination, carbon–carbon double bond isomerization, and 6π-electrocyclization, demonstrating the compound's versatility in organic synthesis (Cai et al., 2015).
Safety and Hazards
Orientations Futures
Future research directions could involve further exploration of the synthesis, properties, and applications of 8-Iodonaphthalene-1-carbonyl chloride. For instance, a study on the synthesis and crystallography of 8-halonaphthalene-1-carbonitriles and naphthalene-1,8-dicarbonitrile suggests potential future directions in the synthesis of related compounds . Another study on the oxidation of olefins to carbonyl compounds provides insights into potential future directions in the field of organic chemistry .
Mécanisme D'action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with 8-iodonaphthalene-1-carbonyl chloride, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives have been shown to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
It’s worth noting that indole derivatives have been shown to exert various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Analyse Biochimique
Biochemical Properties
It is known that the compound is used in scientific research , suggesting that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Carbonyl compounds, such as 8-Iodonaphthalene-1-carbonyl chloride, are known to be electrophilic, making them great targets for attack by electron-rich nucleophilic groups
Temporal Effects in Laboratory Settings
It is known that the compound is used in scientific research , suggesting that it may have stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
It is known that the compound is used in scientific research , suggesting that it may have threshold effects and potentially toxic or adverse effects at high doses
Metabolic Pathways
Carbonyl compounds, such as this compound, are known to be involved in various biochemical reactions
Transport and Distribution
It is known that the compound is used in scientific research , suggesting that it may interact with various transporters or binding proteins
Subcellular Localization
It is known that the compound is used in scientific research , suggesting that it may be directed to specific compartments or organelles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodonaphthalene-1-carbonyl chloride typically involves the iodination of naphthalene followed by the introduction of the carbonyl chloride group. One common method includes:
Iodination of Naphthalene: Naphthalene is reacted with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide to form 8-iodonaphthalene.
Formation of Carbonyl Chloride Group: The 8-iodonaphthalene is then treated with phosgene (carbonyl dichloride) under controlled conditions to introduce the carbonyl chloride group at the first position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Iodination: Large quantities of naphthalene are iodinated using industrial-grade
Propriétés
IUPAC Name |
8-iodonaphthalene-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClIO/c12-11(14)8-5-1-3-7-4-2-6-9(13)10(7)8/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSAXFRCPZUNGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)Cl)C(=CC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



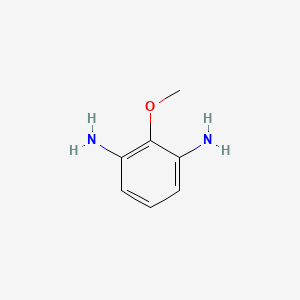
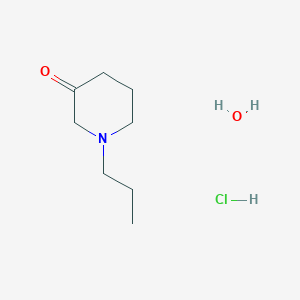
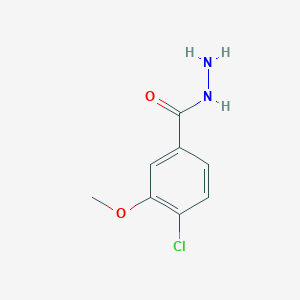
![3-[4-(1H-imidazol-1-yl)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B3124929.png)
![5-[4-(1H-imidazol-1-yl)phenyl]-1-phenyl-1H-pyrazole](/img/structure/B3124934.png)
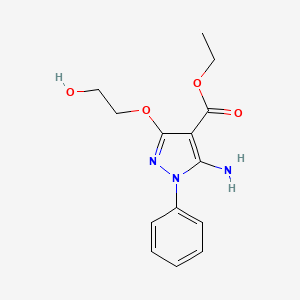
![6-hydroxy-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B3124953.png)
![N-(3,5-dichlorophenyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B3124977.png)
![4-(4-phenyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3124983.png)
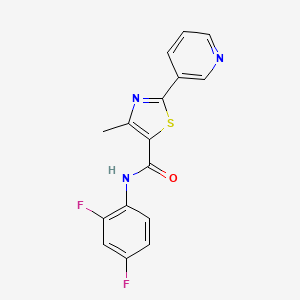
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxobutanamide](/img/structure/B3124995.png)
![Methyl 2-[(2-chlorobenzoyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3125003.png)
![N'-[6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B3125008.png)
